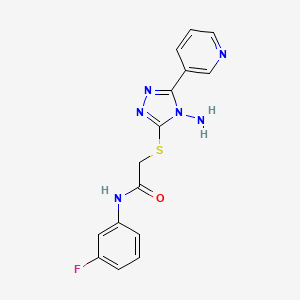

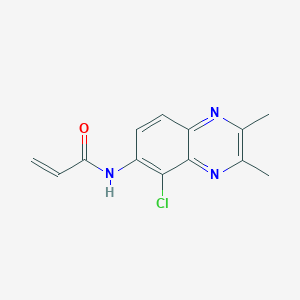

![molecular formula C16H11F3N4O2 B2952169 5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide CAS No. 1798617-93-2](/img/structure/B2952169.png)

5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide, also known as TFMPP, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. TFMPP has been used in scientific research to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mécanisme D'action

Target of Action

The primary target of 5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide is human soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .

Mode of Action

The compound interacts with its target, sEH, by inhibiting its activity . This inhibition is achieved through the formation of additional hydrogen bonds in the active site of the enzyme . By inhibiting sEH, the compound prevents the breakdown of EETs, leading to their accumulation and enhanced signaling .

Biochemical Pathways

The inhibition of sEH affects the EET metabolic pathway . EETs are derived from arachidonic acid through the action of cytochrome P450 enzymes. Under normal conditions, sEH metabolizes EETs into less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, the compound allows EETs to accumulate, enhancing their signaling and leading to various downstream effects .

Result of Action

The inhibition of sEH and the subsequent accumulation of EETs can lead to various molecular and cellular effects. EETs are known to have anti-inflammatory and vasodilatory effects, so the compound’s action could potentially lead to reduced inflammation and lower blood pressure . .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, the presence of other substances, such as food or other drugs, could potentially interact with the compound and alter its effects

Avantages Et Limitations Des Expériences En Laboratoire

5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-understood mechanism of action. However, its effects can be highly variable and dependent on factors such as dose, route of administration, and individual differences in metabolism and sensitivity. Additionally, this compound has limited selectivity for serotonin receptors, which can make it difficult to interpret its effects on specific neurotransmitter systems.

Orientations Futures

There are several future directions for research on 5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide. One area of interest is its potential use as a therapeutic agent for mood disorders and other psychiatric conditions. Further research is needed to better understand its mechanism of action and to develop more selective compounds that can target specific neurotransmitter systems. Additionally, this compound may have potential applications in the field of neuropharmacology, where it could be used to study the role of serotonin and other neurotransmitters in the regulation of mood, cognition, and behavior.

Méthodes De Synthèse

5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide can be synthesized through a multistep process involving the reaction of 2-(trifluoromethoxy)aniline with phenylacetyl chloride, followed by cyclization with triethyl orthoformate and triethylamine. The resulting intermediate is then reacted with 4-chloro-1,2,3-triazole and sodium hydride to form this compound.

Applications De Recherche Scientifique

5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide has been used in scientific research to study its effects on the central nervous system. It has been found to act as a partial agonist at serotonin receptors, specifically the 5-HT1A receptor. This compound has also been shown to increase the release of dopamine and norepinephrine in the brain, leading to its potential use in the treatment of mood disorders such as depression and anxiety.

Propriétés

IUPAC Name |

5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N4O2/c17-16(18,19)25-12-9-5-4-8-11(12)20-15(24)14-13(21-23-22-14)10-6-2-1-3-7-10/h1-9,13-14,21-23H,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLIKRAFHYWPFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(NNN2)C(=O)NC3=CC=CC=C3OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

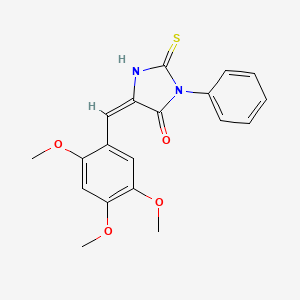

![2,2-dimethyl-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)propanamide](/img/structure/B2952086.png)

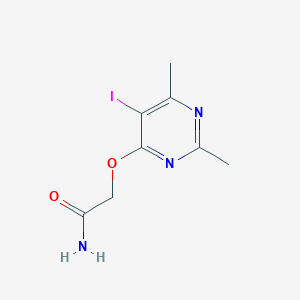

![5-(4-fluorophenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2952088.png)

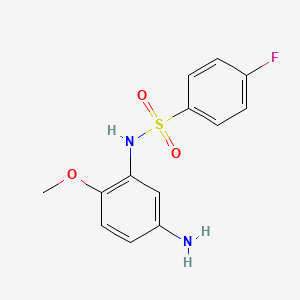

![3-(4-Nitrophenyl)imidazo[1,5-a]pyridine](/img/structure/B2952094.png)

![2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2952096.png)

![methyl 2-[[(E)-2-cyano-3-[3-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2952101.png)

![2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2952106.png)